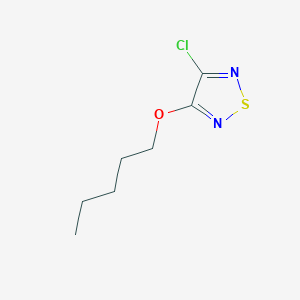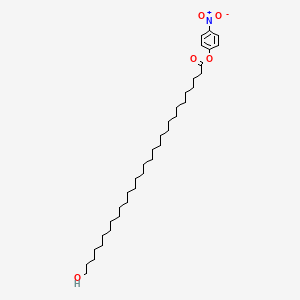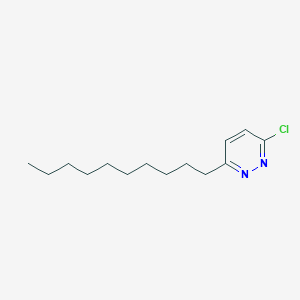
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes ethoxycarbonyl groups and a pent-4-en-1-aminium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide typically involves the reaction of ethyl chloroformate with N,N,N-trimethylpent-4-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and amines.
Substitution: Forms new quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound with similar properties.
Benzalkonium chloride: A widely used antimicrobial agent with a quaternary ammonium structure.
Cetyltrimethylammonium bromide: A surfactant and antimicrobial agent.
Uniqueness
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide is unique due to its specific structure, which includes ethoxycarbonyl groups and a pent-4-en-1-aminium core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 138420-78-7 | |
Molekularformel |
C14H26INO4 |
Molekulargewicht |
399.26 g/mol |
IUPAC-Name |
2,4-bis(ethoxycarbonyl)pent-4-enyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H26NO4.HI/c1-7-18-13(16)11(3)9-12(10-15(4,5)6)14(17)19-8-2;/h12H,3,7-10H2,1-2,4-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BDEMHRGGNOTKEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(CC(=C)C(=O)OCC)C[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)


![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
